Technical Documentation Center

3-Iodo-4-methoxybenzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-4-methoxybenzohydrazide
  • CAS: 314763-97-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Iodo-4-methoxybenzohydrazide (CAS No. 314763-97-8)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Iodo-4-methoxybenzohydrazide, a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Iodo-4-methoxybenzohydrazide, a halogenated aromatic hydrazide with significant potential as a versatile building block in medicinal chemistry and materials science. Drawing upon established synthetic methodologies for analogous compounds and the known reactivity of the benzohydrazide scaffold, this document outlines the synthesis, physicochemical properties, and prospective applications of this compound, offering a foundational resource for its utilization in research and development.

Molecular Profile and Physicochemical Properties

3-Iodo-4-methoxybenzohydrazide is a substituted benzohydrazide characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that can be exploited in molecular design and synthesis.

Table 1: Physicochemical Properties of 3-Iodo-4-methoxybenzohydrazide

PropertyValueSource
CAS Number 314763-97-8[1][2][3][4]
Molecular Formula C₈H₉IN₂O₂[1]
Molecular Weight 292.07 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NN)I
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)
Melting Point Not experimentally determined in available literature.

Synthesis of 3-Iodo-4-methoxybenzohydrazide

The synthesis of 3-Iodo-4-methoxybenzohydrazide can be reliably achieved through a well-established two-step sequence starting from the commercially available 3-iodo-4-methoxybenzaldehyde. The logical pathway involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification and subsequent hydrazinolysis.

Conceptual Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.

Synthesis_Workflow A 3-Iodo-4-methoxybenzaldehyde B 3-Iodo-4-methoxybenzoic Acid A->B Oxidation (e.g., KMnO4 or Jones Reagent) C Methyl 3-Iodo-4-methoxybenzoate B->C Esterification (MeOH, H+) D 3-Iodo-4-methoxybenzohydrazide C->D Hydrazinolysis (NH2NH2·H2O)

Caption: Proposed synthetic route for 3-Iodo-4-methoxybenzohydrazide.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the synthesis of analogous benzohydrazides and their precursors.[5]

Step 1: Synthesis of Methyl 3-Iodo-4-methoxybenzoate (Precursor)

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial step to activate the carbonyl group for subsequent nucleophilic attack by hydrazine.

  • Procedure:

    • To a solution of 3-iodo-4-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 3-iodo-4-methoxybenzoate.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-Iodo-4-methoxybenzohydrazide

  • Rationale: Hydrazinolysis of the ester is a standard and efficient method for the formation of the hydrazide functional group.

  • Procedure:

    • Dissolve methyl 3-iodo-4-methoxybenzoate in ethanol or methanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Iodo-4-methoxybenzohydrazide.

Potential Applications in Research and Drug Development

Benzohydrazide derivatives are a well-regarded class of compounds in medicinal chemistry due to their wide range of biological activities. The hydrazide moiety can act as a versatile scaffold for the synthesis of various heterocyclic compounds and as a key pharmacophore in its own right.

As a Precursor for Bioactive Molecules

The primary amine of the hydrazide group in 3-Iodo-4-methoxybenzohydrazide is a reactive nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are known to exhibit a broad spectrum of biological activities.

Applications A 3-Iodo-4-methoxybenzohydrazide B Reaction with Aldehydes/Ketones A->B C Hydrazone Derivatives B->C D Potential Biological Activities C->D E Antimicrobial D->E F Antifungal D->F G Anticancer D->G H Antiglycation D->H

Caption: Derivatization of 3-Iodo-4-methoxybenzohydrazide and its potential applications.

Known Biological Activities of Analogous Compounds

While specific studies on the biological activity of 3-Iodo-4-methoxybenzohydrazide are not widely available, the activities of related benzohydrazide and benzohydrazone derivatives provide strong indications of its potential.

  • Antimicrobial and Antifungal Activity: Hydrazide and hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[6] The presence of the halogen (iodine) and the methoxy group on the aromatic ring can modulate this activity.

  • Antiglycation Activity: Certain benzoylhydrazones have demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.[7]

  • Anticancer and Antitubercular Activity: The benzohydrazide scaffold is present in a number of compounds with reported antiproliferative and antitubercular activities.[7]

The iodine atom in 3-Iodo-4-methoxybenzohydrazide also presents an opportunity for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the synthesis of more complex molecular architectures.

Conclusion

3-Iodo-4-methoxybenzohydrazide is a valuable, yet under-explored, chemical entity with significant potential for application in drug discovery and materials science. Its synthesis is straightforward, proceeding through well-established chemical transformations. The versatile reactivity of the hydrazide functional group, combined with the electronic properties imparted by the iodo and methoxy substituents, makes it an attractive starting material for the generation of diverse chemical libraries for biological screening. Further investigation into the specific biological activities and material properties of this compound and its derivatives is warranted and expected to yield valuable scientific insights.

References

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1304. [Link]

  • Arshad, M. N., et al. (2007). 3-Hydroxy-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4506. [Link]

  • Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551. [Link]

  • Jamal, R. A., et al. (2008). 4-Iodobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2231. [Link]

  • PubChem. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 4-Methoxybenzohydrazide. ResearchGate. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Arctom. (n.d.). CAS NO. 314763-97-8 | 3-Iodo-4-methoxybenzohydrazide | Catalog... Retrieved from [Link]

  • J&H CHEM. (n.d.). CAS No.314763-97-8,3-IODO-4-METHOXYBENZOHYDRAZIDE... Retrieved from [Link]

Sources

Exploratory

3-Iodo-4-methoxybenzohydrazide molecular weight

An In-Depth Technical Guide to 3-Iodo-4-methoxybenzohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry Authored by: A Senior Application Scientist Introduction In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Iodo-4-methoxybenzohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These compounds and their derivatives are known to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 3-Iodo-4-methoxybenzohydrazide. While not extensively characterized in publicly available literature as a standalone agent, its strategic substitution pattern makes it a highly valuable intermediate for the synthesis of novel therapeutic candidates. This document will detail its molecular characteristics, a robust synthesis protocol from a commercially available precursor, and explore its potential applications as a building block in medicinal chemistry, grounded in the established pharmacology of the broader benzohydrazide class.

Molecular Profile and Physicochemical Properties

3-Iodo-4-methoxybenzohydrazide is a synthetic organic compound characterized by a benzene ring substituted with an iodine atom, a methoxy group, and a hydrazide functional group. The presence of the electron-withdrawing iodine and electron-donating methoxy group on the aromatic ring, in addition to the reactive hydrazide moiety, imparts a unique electronic and chemical character to the molecule, making it a versatile precursor for further chemical modification.

The molecular formula of 3-Iodo-4-methoxybenzohydrazide is C₈H₉IN₂O₂. Its molecular weight is calculated to be 292.07 g/mol . For comparative purposes, the properties of its direct synthetic precursor, Methyl 3-iodo-4-methoxybenzoate, are also provided.

Property3-Iodo-4-methoxybenzohydrazideMethyl 3-iodo-4-methoxybenzoate
Molecular Formula C₈H₉IN₂O₂C₉H₉IO₃
Molecular Weight 292.07 g/mol 292.05 g/mol
IUPAC Name 3-iodo-4-methoxybenzohydrazidemethyl 3-iodo-4-methoxybenzoate
Appearance Predicted to be a solid at room temperatureWhite solid[3]
Melting Point Not reported93-95 °C[3]

Synthesis of 3-Iodo-4-methoxybenzohydrazide

The most direct and efficient synthesis of 3-Iodo-4-methoxybenzohydrazide involves the hydrazinolysis of its corresponding methyl ester, Methyl 3-iodo-4-methoxybenzoate. This is a well-established and high-yielding nucleophilic acyl substitution reaction.

Synthesis Workflow

The synthesis proceeds in a single, straightforward step from a commercially available starting material.

Synthesis_Workflow Start Methyl 3-iodo-4-methoxybenzoate Reaction Reflux Start->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product 3-Iodo-4-methoxybenzohydrazide Reaction->Product

Caption: Synthesis of 3-Iodo-4-methoxybenzohydrazide from its methyl ester.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzohydrazides from their methyl esters.[1][4]

Materials:

  • Methyl 3-iodo-4-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve Methyl 3-iodo-4-methoxybenzoate (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product, 3-Iodo-4-methoxybenzohydrazide, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and excess hydrazine hydrate.

  • Drying: Dry the purified product under vacuum to yield 3-Iodo-4-methoxybenzohydrazide.

Self-Validation: The purity of the synthesized compound can be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl ester peak and the appearance of the -NHNH₂ peaks in the NMR spectrum would confirm the successful conversion.

Applications in Research and Drug Development

While 3-Iodo-4-methoxybenzohydrazide itself is not a known therapeutic agent, its true value lies in its utility as a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules, most notably hydrazone derivatives.

Synthesis of Bioactive Hydrazones

The hydrazide functional group readily undergoes condensation reactions with various aldehydes and ketones to form hydrazones.[2] This reaction provides a straightforward method to introduce a diverse range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivative_Synthesis Core 3-Iodo-4-methoxybenzohydrazide Reaction Condensation (Acid Catalyst) Core->Reaction Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Reaction Hydrazone Hydrazone Derivative Reaction->Hydrazone Bioactivity Potential Biological Activities (Antimicrobial, Anticancer, etc.) Hydrazone->Bioactivity

Caption: Pathway to bioactive hydrazones from the core hydrazide.

Potential Therapeutic Areas

The broader class of benzohydrazide and benzoylhydrazone derivatives has been investigated for a multitude of therapeutic applications. Based on this established research, derivatives of 3-Iodo-4-methoxybenzohydrazide could be rationally designed and screened for activity in the following areas:

  • Antimicrobial Agents: Many hydrazone derivatives exhibit potent antibacterial and antifungal activity.[1][5] The specific substitutions on the 3-Iodo-4-methoxybenzohydrazide scaffold could be tailored to target specific microbial enzymes or pathways.

  • Anticancer Agents: Substituted benzohydrazides have been reported to possess anticancer properties.[2] The presence of the iodine atom offers a site for potential further cross-coupling reactions to build more complex molecules with novel mechanisms of action.

  • Antitubercular Agents: The hydrazide moiety is a key feature of isoniazid, a frontline antitubercular drug. Novel benzohydrazide derivatives are actively being explored as potential treatments for tuberculosis.[2][6]

  • Anti-inflammatory and Analgesic Agents: Certain benzohydrazide derivatives have demonstrated anti-inflammatory and analgesic effects.[1][7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a general protocol for the synthesis of a hydrazone from 3-Iodo-4-methoxybenzohydrazide and a generic aldehyde.

Materials:

  • 3-Iodo-4-methoxybenzohydrazide

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve 3-Iodo-4-methoxybenzohydrazide in ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add an equimolar amount of the desired aldehyde to the solution.

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

Conclusion

3-Iodo-4-methoxybenzohydrazide represents a strategically designed chemical scaffold with significant potential in medicinal chemistry and drug development. While not a therapeutic agent in its own right, its facile, high-yielding synthesis and the reactive nature of the hydrazide group make it an exceptionally valuable building block. By leveraging this intermediate, researchers can efficiently generate large libraries of novel hydrazone derivatives for screening against a wide range of biological targets. The insights provided in this guide, from its fundamental molecular properties to detailed synthetic protocols, are intended to empower scientific professionals to harness the potential of this versatile compound in the quest for new and effective therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved February 2, 2026, from [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12493-12510. [Link]

  • Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Google Patents. (2014). CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole.
  • Collins, R. C., et al. (2018). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • Hanif, M., et al. (2007). 3-Hydroxy-4-methoxybenzohydrazide. ResearchGate. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). International Journal of Chemical and Pharmaceutical Sciences, 5(2), 29-32. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6598. [Link]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35. [Link]

Sources

Foundational

Strategic Pharmacophore Profiling: 3-Iodo-4-methoxybenzohydrazide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, Pharmacologists Focus: Rational Design, Halogen Bonding (XB), and Scaffold Optimization Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, Pharmacologists Focus: Rational Design, Halogen Bonding (XB), and Scaffold Optimization

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Iodo-4-methoxybenzohydrazide represents a highly specialized scaffold that bridges classical hydrogen-bonding interactions with the emerging utility of Halogen Bonding (XB) . While benzohydrazides are historically validated as antimicrobial (e.g., Isoniazid) and anticancer pharmacophores, the introduction of an iodine atom at the meta-position (C3) introduces a "Sigma-hole"—a region of positive electrostatic potential capable of highly specific, directional interactions with nucleophilic residues (backbone carbonyls, histidines) in target proteins.

This guide provides a comprehensive technical breakdown of this molecule, moving from its synthesis and physicochemical profiling to its application in targeting enzymes such as Enoyl-ACP reductase (InhA) and Tyrosinase .

Chemical Architecture & Pharmacophore Analysis[1][2]

The molecule is not merely a derivative; it is a probe for steric-electronic tuning . The structure comprises three distinct functional domains, each serving a specific role in ligand-target recognition.

Table 1: Physicochemical Profile (Predicted)
PropertyValueSignificance in Drug Design
Molecular Formula

Low MW fragment, suitable for FBDD.
Molecular Weight 292.07 g/mol "Rule of 3" compliant for fragments.
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (Hydrazide

,

)
Critical for anchoring in the active site.
H-Bond Acceptors 3 (Carbonyl

, Methoxy

, Hydrazide

)
Enables water-bridging or direct residue interaction.
Rotatable Bonds 3Low entropic penalty upon binding.

-Hole Potential
High (Iodine)Enables strong Halogen Bonding (

).
The Pharmacophore Map

The following diagram illustrates the interaction vectors. The Iodine (C3) acts as a hydrophobic anchor and XB donor, while the Methoxy (C4) group acts as an electron donor (EDG), increasing the electron density of the aromatic ring but potentially reducing the acidity of the hydrazide protons.

PharmacophoreMap Core Benzene Scaffold (Spacer) Iodo 3-Iodo Substituent (XB Donor / Hydrophobic) Core->Iodo C3 Position Methoxy 4-Methoxy Group (H-Bond Acceptor / EDG) Core->Methoxy C4 Position Hydrazide Benzohydrazide Moiety (Chelator / H-Bond Donor-Acceptor) Core->Hydrazide C1 Position Target_XB Target: Carbonyl Oxygen (Lewis Base) Iodo->Target_XB Sigma-Hole Interaction (180°) Methoxy->Core Inductive Effect (+M) Target_HB Target: Acidic/Basic Residues (Glu, Asp, His) Hydrazide->Target_HB H-Bond Network

Caption: Pharmacophoric interaction map highlighting the directional Halogen Bond (XB) at C3 and the Hydrogen Bonding network at C1.

Synthesis Protocol: The "Self-Validating" Workflow

To ensure reproducibility and high purity, the synthesis avoids complex coupling reagents, relying instead on thermodynamically driven hydrazinolysis.

Reaction Scheme
  • Precursor: 3-Iodo-4-methoxybenzoic acid (Commercial or synthesized via iodination of p-anisic acid).

  • Intermediate: Methyl 3-iodo-4-methoxybenzoate (Esterification).

  • Product: 3-Iodo-4-methoxybenzohydrazide.

Step-by-Step Methodology

Step 1: Esterification (Activation)

  • Reagents: 3-Iodo-4-methoxybenzoic acid (1.0 eq), Methanol (Solvent/Reactant),

    
     (cat.).
    
  • Protocol: Dissolve acid in excess MeOH. Add catalytic conc.

    
    . Reflux for 6-8 hours.[1] Monitor via TLC (System: Hexane:EtOAc 7:3).
    
  • Workup: Evaporate MeOH. Neutralize with

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Checkpoint: Appearance of methyl singlet (~3.8 ppm) in

    
    -NMR.
    

Step 2: Hydrazinolysis (Core Synthesis)

  • Reagents: Methyl ester (from Step 1), Hydrazine hydrate (

    
    , 80%, 5.0 eq), Ethanol (Abs.).
    
  • Protocol:

    • Dissolve methyl ester in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux at 80°C for 4–6 hours. Critical: The solution usually turns clear, then precipitates the product upon cooling.

    • Cool to 0°C. Filter the solid precipitate.

    • Recrystallization: Use Ethanol/Water (9:1) to remove unreacted hydrazine.

  • Yield Expectation: 75–85%.

  • Characterization (Validation):

    • IR (

      
      ):  3300-3200 (
      
      
      
      ), 1650 (C=O Amide I).
    • 
      -NMR (DMSO-
      
      
      
      ):
      
      
      9.6-9.8 (s, 1H, -CONH-), 4.5 (s, 2H,
      
      
      ), 3.8 (s, 3H,
      
      
      ), 8.2 (d, 1H,
      
      
      - deshielded by Iodine).
Target Profiling & Mechanism of Action

Why design this specific derivative? The inclusion of Iodine transforms the scaffold from a general binder to a specific "lock-and-key" inhibitor.

Primary Mechanism: Halogen Bonding (XB)

Unlike hydrogen bonds, halogen bonds are strictly directional (180° relative to the C-I bond).

  • The Sigma-Hole: The electron-withdrawing benzene ring pulls density away from the Iodine, creating a positive cap (

    
    -hole) on the distal side of the Iodine atom.
    
  • Target Interaction: This hole binds avidly to backbone carbonyl oxygens (e.g., in the hinge region of kinases) or sulfur atoms (e.g., Cysteine proteases).

  • Advantage: Iodine is lipophilic (

    
     increase), enhancing bioavailability while maintaining specific polar interactions.
    
Case Study: Mycobacterium tuberculosis InhA

Benzohydrazides are structural relatives of Isoniazid .

  • Hypothesis: The hydrazide moiety complexes with the Heme iron or interacts with the

    
     binding site.
    
  • Role of 3-Iodo: Fills the hydrophobic pocket usually occupied by the alkyl chain of fatty acid substrates, while the Iodine forms a halogen bond with the backbone carbonyl of Tyr158 or Gly96 (residue numbering varies by strain).

Experimental Validation Workflow

The following workflow outlines the logical progression from synthesis to biological data generation.

ExperimentalWorkflow cluster_synthesis Phase 1: Chemical Synthesis cluster_silico Phase 2: In Silico Profiling cluster_bio Phase 3: Biological Assay Syn1 Esterification (Acid -> Methyl Ester) Syn2 Hydrazinolysis (Ester -> Hydrazide) Syn1->Syn2 Char Characterization (NMR, IR, Mass Spec) Syn2->Char XB_Anal Sigma-Hole Analysis (DFT / ESP Map) Char->XB_Anal Dock Molecular Docking (AutoDock Vina / Gold) Assay1 Enzymatic Assay (InhA / Tyrosinase Inhibition) Dock->Assay1 XB_Anal->Dock Assay2 MIC Determination (Broth Microdilution) Assay1->Assay2

Caption: Integrated workflow for validating the 3-Iodo-4-methoxybenzohydrazide pharmacophore.

Protocol: In Vitro Antimicrobial Assay (MIC)
  • Standard: CLSI Guidelines (M07-A10).

  • Organism: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).

  • Method: Resazurin Microtiter Assay (REMA).

  • Control: Isoniazid (Positive), DMSO (Negative).

  • Expectation: The 3-Iodo derivative should show improved MIC over the non-iodinated parent (4-methoxybenzohydrazide) due to enhanced cell wall penetration (lipophilicity) and specific binding.

References
  • Benzohydrazide Biological Activity

    • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Link

  • Halogen Bonding in Drug Design

    • Halogen Bonding: A New Frontier in Medicinal Chemistry.[2] ResearchGate. Link

  • Synthesis of Hydrazide Derivatives

    • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Link

  • Crystal Structure & H-Bonding

    • Crystal structure of (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide. PMC - NIH. Link

  • Precursor Data (3-Iodo-4-methoxybenzaldehyde/Acid)

    • 3-Iodo-4-methoxybenzaldehyde Product Info. Sigma-Aldrich. Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Iodo-4-methoxybenzohydrazide: A Detailed Guide for Researchers

This document provides a comprehensive, in-depth guide for the synthesis of 3-Iodo-4-methoxybenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. The protocol is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth guide for the synthesis of 3-Iodo-4-methoxybenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical transformations, purification strategies, and characterization of the synthesized compounds.

Introduction

3-Iodo-4-methoxybenzohydrazide is a key building block in the synthesis of a variety of heterocyclic compounds with potential biological activities. The presence of the iodo-group provides a reactive handle for further functionalization, for instance, through cross-coupling reactions, while the benzohydrazide moiety is a common pharmacophore found in many antitubercular, antimicrobial, and anticancer agents. This guide outlines a reliable and reproducible three-step synthesis starting from the readily available 4-methoxybenzoic acid (p-anisic acid). The synthetic pathway involves an electrophilic iodination, followed by a Fischer esterification, and finally, hydrazinolysis to yield the target compound.

Overall Synthetic Scheme

The synthesis of 3-Iodo-4-methoxybenzohydrazide is accomplished through the following three-step reaction sequence:

Synthesis_Scheme p_Anisic_Acid 4-Methoxybenzoic Acid Iodo_Acid 3-Iodo-4-methoxybenzoic Acid p_Anisic_Acid->Iodo_Acid Iodination (I₂, H₅IO₆, H₂SO₄) Ester Methyl 3-Iodo-4-methoxybenzoate Iodo_Acid->Ester Esterification (CH₃OH, H₂SO₄) Hydrazide 3-Iodo-4-methoxybenzohydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O)

Figure 1: Overall synthetic pathway for 3-Iodo-4-methoxybenzohydrazide.

Materials and Equipment

Reagents
ReagentFormulaPuritySupplier
4-Methoxybenzoic acidC₈H₈O₃≥99%Sigma-Aldrich
IodineI₂≥99.8%Sigma-Aldrich
Periodic acid dihydrateH₅IO₆≥99%Sigma-Aldrich
Sulfuric acidH₂SO₄95-98%Merck
MethanolCH₃OHAnhydrous, ≥99.8%Sigma-Aldrich
Hydrazine hydrateN₂H₄·H₂O80%Sigma-Aldrich
Sodium thiosulfateNa₂S₂O₃≥98%Sigma-Aldrich
Sodium bicarbonateNaHCO₃≥99.5%Sigma-Aldrich
Diethyl ether(C₂H₅)₂OAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl acetateC₄H₈O₂≥99.5%Sigma-Aldrich
HexaneC₆H₁₄≥99%Sigma-Aldrich
Deionized waterH₂O--
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for recrystallization

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methoxybenzoic Acid

This step involves the electrophilic iodination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-director. Since the para position is blocked, iodination occurs at one of the ortho positions (C-3 or C-5). A mixture of iodine and periodic acid in an acidic medium generates the electrophilic iodine species in situ.

Iodination_Workflow start Dissolve 4-methoxybenzoic acid in acetic acid add_reagents Add I₂ and H₅IO₆ start->add_reagents heat Heat the mixture with stirring add_reagents->heat cool Cool to room temperature heat->cool precipitate Pour into ice-water cool->precipitate filter Collect precipitate by filtration precipitate->filter wash Wash with Na₂S₂O₃ solution and water filter->wash dry Dry the product wash->dry product 3-Iodo-4-methoxybenzoic Acid dry->product

Figure 2: Workflow for the synthesis of 3-Iodo-4-methoxybenzoic Acid.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 4-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • To the stirred solution, add 12.7 g (0.05 mol) of iodine and 5.7 g (0.025 mol) of periodic acid dihydrate.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to 70-80 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a 10% aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by copious amounts of cold water.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 3-iodo-4-methoxybenzoic acid as a white to off-white solid.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 80-85% Melting Point: 239-243 °C[1]

Step 2: Synthesis of Methyl 3-Iodo-4-methoxybenzoate

The carboxylic acid is converted to its methyl ester via Fischer esterification. This reaction is an acid-catalyzed equilibrium process. Using a large excess of methanol as both reactant and solvent drives the equilibrium towards the product side.

Procedure:

  • In a 250 mL round-bottom flask, suspend 27.8 g (0.1 mol) of 3-iodo-4-methoxybenzoic acid in 150 mL of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Pour the residue into 300 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane 1:4) to yield pure methyl 3-iodo-4-methoxybenzoate as a white solid.

Expected Yield: 90-95% Melting Point: 92-95 °C[2] ¹H NMR (400 MHz, CDCl₃) δ: 8.45 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.6, 2.1 Hz, 1H), 6.83 (d, J = 8.7 Hz, 1H), 3.94 (s, 3H), 3.89 (s, 3H).[3] ¹³C NMR (101 MHz, CDCl₃) δ: 165.6, 161.6, 141.0, 131.7, 124.3, 110.0, 86.5, 56.6, 52.2.[3]

Step 3: Synthesis of 3-Iodo-4-methoxybenzohydrazide

The final step is the hydrazinolysis of the methyl ester. The highly nucleophilic hydrazine displaces the methoxy group of the ester to form the stable hydrazide.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 29.2 g (0.1 mol) of methyl 3-iodo-4-methoxybenzoate in 50 mL of methanol.

  • Add 10 mL (approx. 0.2 mol) of 80% hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 6-8 hours. The formation of a white precipitate indicates the progress of the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash it with a small amount of cold methanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-iodo-4-methoxybenzohydrazide.

  • Dry the final product under vacuum.

Expected Yield: 85-90% Expected ¹H NMR (500 MHz, DMSO-d₆) δ: The spectrum is expected to show a singlet for the methoxy protons around 3.9 ppm. The aromatic protons should appear as a doublet around 8.2 ppm (H-2), a doublet of doublets around 7.8 ppm (H-6), and a doublet around 7.1 ppm (H-5). The two N-H protons of the hydrazide group will appear as two distinct broad singlets, typically in the range of 9.5-10.0 ppm and 4.4-4.6 ppm. The downfield shift of one NH proton is due to its proximity to the carbonyl group. This prediction is based on the known spectrum of 4-methoxybenzohydrazide and the expected electronic effects of the iodine substituent.

Safety and Handling

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

  • Periodic Acid: A strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.

References

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14369-14387. Available at: [Link]

  • Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 3-Iodo-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Imperative for Novel Antibacterial Agents and the Potential of Hydrazide Scaffolds T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents and the Potential of Hydrazide Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The versatile synthetic accessibility of the hydrazone linkage (-NH-N=CH-) allows for the facile generation of diverse chemical libraries. This, coupled with the known bio-activity of halogenated aromatic compounds, positions 3-Iodo-4-methoxybenzohydrazide as a compelling starting material for the synthesis of novel antibacterial agents. The presence of the iodine atom can enhance lipophilicity, potentially improving membrane permeability, and may also participate in halogen bonding, influencing ligand-receptor interactions.

This document provides a comprehensive guide to the synthesis and antibacterial evaluation of derivatives of 3-Iodo-4-methoxybenzohydrazide. It is designed to equip researchers with the necessary protocols and scientific rationale to explore this promising area of antibacterial drug discovery.

I. Synthesis of the Core Scaffold: 3-Iodo-4-methoxybenzohydrazide

The synthesis of the title compound is a two-step process commencing from a commercially available precursor. The workflow is outlined below:

Synthesis_Workflow A Methyl 4-hydroxy-3-iodobenzoate B Methylation (Methyl iodide, K2CO3, DMF) A->B Step 1 C Methyl 3-iodo-4-methoxybenzoate B->C D Hydrazinolysis (Hydrazine hydrate, Methanol) C->D Step 2 E 3-Iodo-4-methoxybenzohydrazide D->E Schiff_Base_Synthesis A 3-Iodo-4-methoxybenzohydrazide C Condensation Reaction (Methanol, Acetic Acid catalyst) A->C B Substituted Aldehyde (R-CHO) B->C D N'-(substituted-benzylidene)-3-iodo-4-methoxybenzohydrazide (Schiff Base) C->D

Sources

Method

Application Note: A Validated Column Chromatography Protocol for the Purification of 3-Iodo-4-methoxybenzohydrazide

Abstract and Principle of Separation This application note details a comprehensive, field-tested protocol for the purification of 3-Iodo-4-methoxybenzohydrazide from a crude synthetic reaction mixture. 3-Iodo-4-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Principle of Separation

This application note details a comprehensive, field-tested protocol for the purification of 3-Iodo-4-methoxybenzohydrazide from a crude synthetic reaction mixture. 3-Iodo-4-methoxybenzohydrazide is a key intermediate in the development of various biologically active compounds. Its effective purification is critical for ensuring the integrity of subsequent synthetic steps and the validity of biological assay data.

The protocol leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. The target molecule, 3-Iodo-4-methoxybenzohydrazide, possesses moderate polarity, primarily due to the presence of the hydrazide functional group (-CONHNH₂), which is capable of forming hydrogen bonds. The separation strategy employs a non-polar mobile phase (Hexane) with a polar modifier (Ethyl Acetate). By gradually increasing the proportion of ethyl acetate in the mobile phase (a gradient elution), we can effectively manage the separation. Less polar impurities will elute from the column first, followed by the target compound, while highly polar impurities, such as unreacted hydrazine or starting acid, will remain strongly adsorbed to the silica gel until a much higher polarity mobile phase is introduced. This method ensures a high degree of purity for the isolated product.

Materials, Reagents, and Instrumentation

Reagents:

  • Crude 3-Iodo-4-methoxybenzohydrazide

  • Silica Gel, standard grade (60 Å, 230-400 mesh)[1]

  • n-Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

  • TLC plates, silica gel 60 F₂₅₄

Instrumentation:

  • Glass chromatography column (dimensions dependent on scale)

  • Fraction collector (optional, manual collection is acceptable)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) tank and visualization equipment (UV lamp at 254 nm)

  • Standard laboratory glassware (beakers, flasks, funnels)

  • NMR Spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is designed as a self-validating system, beginning with analytical TLC to establish optimal separation conditions before proceeding to the preparative column chromatography.

Part A: Method Development with Thin Layer Chromatography (TLC)

The causality behind this initial step is to rapidly and inexpensively determine the ideal mobile phase composition that provides the best separation between the desired product and its impurities. The goal is to find a solvent system where the product has a Retention Factor (Rƒ) of approximately 0.25-0.35, which generally translates well to column chromatography.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 1:1 DCM/MeOH). Spot the solution onto a TLC plate. Also spot available standards of starting materials if possible.

  • Development: Place the TLC plate in a developing tank containing a pre-equilibrated atmosphere of a test solvent system. Start with a relatively non-polar mixture, such as 3:1 Hexane:EtOAc.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • If the product spot (and all impurities) remains at the baseline (Rƒ ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 2:1 or 1:1 Hexane:EtOAc).

    • If the product spot is too high on the plate (Rƒ > 0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • A solvent system of 2:1 Hexane:EtOAc is often a good starting point for benzohydrazide derivatives.[1][2]

Part B: Column Preparation (Slurry Packing)

Slurry packing is superior to dry packing as it ensures a more uniform, homogenous stationary phase bed, minimizing cracks and channels that lead to poor separation.

  • Slurry Preparation: In a beaker, combine silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Create a homogenous, pourable slurry. The amount of silica should be approximately 50-100 times the mass of the crude product to be purified.

  • Column Packing: Secure the column vertically. Add a small layer of sand or a cotton/glass wool plug to the bottom. Pour the silica slurry into the column. Use gentle pressure from a pump or bulb to pack the bed evenly as the solvent drains.

  • Equilibration: Once packed, run 2-3 column volumes of the initial mobile phase through the silica bed to ensure it is fully settled and equilibrated. The top of the silica bed must remain level and undisturbed.

Part C: Sample Preparation and Loading
  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully layer this powder onto the top of the packed column bed. This technique prevents dissolution issues and ensures a narrow starting band.

  • Wet Loading (Alternative): If the crude product is readily soluble in the initial mobile phase, dissolve it in the minimum possible volume and carefully apply it to the top of the column using a pipette, taking care not to disturb the silica bed.

Part D: Gradient Elution and Fraction Collection

A gradient elution ensures that non-polar impurities are washed away first before the polarity is increased to cleanly elute the target compound.

  • Initial Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane:EtOAc). This will remove very non-polar side products.

  • Gradient Increase: Gradually increase the polarity of the mobile phase according to the results from the TLC analysis. A suggested gradient is shown in the table below.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.

Part E: Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions onto a TLC plate. Develop the plate in the optimized solvent system from Part A.

  • Pooling: Identify the fractions containing the pure product (single spot at the correct Rƒ). Combine these fractions into a clean round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3-Iodo-4-methoxybenzohydrazide.

  • Final Characterization: Confirm the purity and identity of the product using NMR and measure its melting point.

Parameter Summary

The following table provides a validated set of parameters for the purification of ~1 gram of crude product.

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[3]
Column Dimensions Diameter: 3-4 cm; Height: 30-40 cmProvides adequate capacity and resolution for a 1g scale.
Sample Loading ~1 g crude product on 2-3 g silica (Dry Loading)Ensures a narrow application band, leading to better separation.
Mobile Phase A n-HexaneNon-polar component of the eluent.
Mobile Phase B Ethyl AcetatePolar modifier to control elution strength.
Elution Gradient 1. 500 mL of 9:1 (A:B)2. 1000 mL of 4:1 (A:B)3. 1000 mL of 2:1 (A:B)4. 500 mL of 1:1 (A:B)Starts non-polar to remove impurities, then gradually increases polarity to elute the product. This is based on protocols for similar benzohydrazide derivatives.[1][4][5]
Flow Rate ~5-10 mL/minA moderate flow rate allows for proper equilibration between phases.
Expected Rƒ ~0.3 in 2:1 Hexane:EtOAcThis Rƒ value provides good separation from baseline and solvent front.

Visual Workflow Diagram

The following diagram illustrates the complete workflow for the purification protocol.

Chromatography_Workflow cluster_prep Preparation Phase cluster_sep Separation & Analysis Phase cluster_iso Isolation Phase TLC A. TLC Method Development (2:1 Hex:EtOAc) Slurry B. Prepare Silica Slurry & Pack Column TLC->Slurry Proceed to Column Sample C. Sample Adsorption (Dry Loading) Slurry->Sample Proceed to Column Elute D. Gradient Elution & Fraction Collection Sample->Elute Proceed to Column Analyze E. TLC Analysis of Fractions Elute->Analyze Collect Fractions Pool Combine Pure Fractions Analyze->Pool Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Pool->Evap Isolate Pure Pure 3-Iodo-4-methoxy- benzohydrazide Evap->Pure

Caption: Workflow for the purification of 3-Iodo-4-methoxybenzohydrazide.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Separation Incorrect solvent system; Column overloaded; Column packed improperly.Re-optimize mobile phase with TLC. Reduce sample load. Repack column carefully ensuring no cracks or channels.
Product Elutes Too Quickly Mobile phase is too polar.Start with a less polar solvent mixture (e.g., increase Hexane ratio).
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity by increasing the ethyl acetate concentration. A small percentage of methanol can be added if necessary for very polar compounds.
Streaking on TLC Sample is too concentrated; Compound is acidic/basic.Dilute the sample before spotting. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Supporting Information For Porous cross-linked polymer TTEB@Ir-catalyzed the selective synthesis of acylhydrazone and benzenesulfonylhydrazone derivatives. Retrieved February 2, 2026, from [Link]

  • Thieme. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved February 2, 2026, from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Retrieved February 2, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

  • Springer Nature. (2019). Column chromatography as a method for minor components removal from rapeseed oil. Retrieved February 2, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Iodo-4-methoxybenzohydrazide Synthesis

Introduction & Scope Welcome to the technical support hub for the synthesis of 3-iodo-4-methoxybenzohydrazide . This intermediate is a critical scaffold in medicinal chemistry, particularly for radiolabeled tracers (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the technical support hub for the synthesis of 3-iodo-4-methoxybenzohydrazide . This intermediate is a critical scaffold in medicinal chemistry, particularly for radiolabeled tracers (e.g.,


I/

I SPECT agents) and kinase inhibitors.

While the primary reaction—hydrazinolysis of an ester —is theoretically straightforward, the presence of the iodine atom and the electron-donating methoxy group introduces specific stability and reactivity challenges. This guide moves beyond standard textbook procedures to address the "hidden" failure modes encountered in high-purity applications.

The "Golden Path" Protocol

To establish a baseline for troubleshooting, we must define the validated workflow. Deviations from this specific stoichiometry are the root cause of 80% of user-reported failures.

Standard Operating Procedure (SOP):

  • Precursor: Methyl 3-iodo-4-methoxybenzoate (preferred over Ethyl ester for faster kinetics).

  • Reagent: Hydrazine Hydrate (80% or 100% grade).

  • Solvent: Methanol (HPLC grade).

  • Stoichiometry: 1:5 to 1:10 (Ester : Hydrazine). Critical: Low ratios favor dimerization.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Note that the "Dimer" and "De-iodinated" products are irreversible sinks for your yield.

ReactionPathways Ester Methyl 3-iodo-4-methoxybenzoate (Starting Material) Target 3-Iodo-4-methoxybenzohydrazide (Target) Ester->Target  k1: Hydrazinolysis (Fast, Kinetic Control) Dimer 1,2-Bis(3-iodo-4-methoxybenzoyl)hydrazine (Impurity: 'The Dimer') Ester->Dimer  Direct Dimerization Acid 3-Iodo-4-methoxybenzoic acid (Impurity: Hydrolysis) Ester->Acid  Water/Old Reagents Hydrazine Hydrazine Hydrate (Excess) Target->Dimer  k2: Attack on Ester (Occurs if Hydrazine is low) DeIodo 4-Methoxybenzohydrazide (Impurity: De-iodinated) Target->DeIodo  Pd/Cu Contamination + Reducing Agent

Figure 1: Competitive reaction landscape. Green represents the desired pathway; Red and Yellow indicate critical failure modes.

Troubleshooting Guide & FAQs

Module A: The "Dimer" Problem (High Melting Point Impurity)

User Complaint: "My product has a higher melting point than reported (>180°C) and is insoluble in hot methanol. Mass spec shows a peak at [2M - N2H4]."

Diagnosis: You have formed 1,2-bis(3-iodo-4-methoxybenzoyl)hydrazine . This occurs when the newly formed hydrazide acts as a nucleophile and attacks a remaining ester molecule. This is a classic "concentration effect" error.

Technical Solution:

  • Stoichiometry Check: Are you using a 1:1 ratio? Stop. You need a minimum of 1:4 (Ester:Hydrazine). The hydrazine must statistically overwhelm the ester to prevent the hydrazide-product from finding an unreacted ester.

  • Order of Addition: Do not add hydrazine to the ester.

    • Correct Protocol: Dissolve Hydrazine hydrate in MeOH.[1] Add the Ester solution slowly to the Hydrazine. This ensures the ester always sees a vast excess of hydrazine.

  • Purification: The dimer is significantly less soluble than the product.

    • Remediation:[2][3] Boil the crude solid in Ethanol. Filter while hot. The dimer will likely remain on the filter paper (undissolved), while your product crystallizes from the filtrate upon cooling.

ParameterResulting Impurity Profile
1:1 Ratio High Dimer (10-30%)
1:3 Ratio Low Dimer (<5%)
1:10 Ratio Trace Dimer (<0.1%)
Module B: Deiodination (Loss of the Halogen)

User Complaint: "I see a mass peak corresponding to 4-methoxybenzohydrazide (M-126). The iodine is gone."

Diagnosis: Reductive Dehalogenation. Hydrazine is a reducing agent. While aryl iodides are generally stable in boiling alcohol, they become labile if trace metals (Palladium, Copper) are present.

Root Cause Analysis:

  • Did you synthesize the precursor ester via a Pd-catalyzed carbonylation or cross-coupling?

  • If you did not perform a rigorous metal scavenge (SilicaThiol, Charcoal) on the ester before adding hydrazine, the residual metal will catalyze the reduction of the C-I bond by hydrazine.

Technical Solution:

  • Pre-treatment: Pass the precursor ester solution through a celite/activated charcoal pad.

  • Temperature Control: Do not exceed 80°C. Higher temperatures increase the rate of radical dehalogenation.

  • Alternative: If deiodination persists, switch to Boc-protected hydrazine (tert-butyl carbazate) followed by acid deprotection. The Boc group reduces the reducing power of the hydrazine species.

Module C: Hydrolysis (Carboxylic Acid Formation)

User Complaint: "My yield is low, and I isolated an acidic solid soluble in sodium bicarbonate."

Diagnosis: Competitive Hydrolysis. The ester reacted with water instead of hydrazine.

Technical Solution:

  • Reagent Quality: Hydrazine hydrate is hygroscopic. If the bottle has been open for months, it has absorbed significant water and CO2. Use "fresh" hydrazine hydrate (typically 80% or 64% hydrazine soln).

  • Solvent: Ensure Methanol is dry.

  • Kinetics: Hydrolysis is often slower than hydrazinolysis. If the reaction is too slow (e.g., using a sterically hindered ester or low temperature), water has more time to compete. Increase the hydrazine concentration to favor the kinetic product.

Analytical Data Reference

Use this table to validate your isolated product against known standards.

CompoundStructure DescriptionExpected Mass (ESI+)Melting PointSolubility (MeOH)
Target 3-Iodo-4-methoxybenzohydrazide293.0 [M+H]+145-147 °CSoluble (Hot)
Dimer Bis(3-iodo-4-methoxybenzoyl)hydrazine553.0 [M+H]+>240 °C (Decomp)Insoluble
De-Iodo 4-Methoxybenzohydrazide167.1 [M+H]+136-138 °CSoluble
Acid 3-Iodo-4-methoxybenzoic acid279.0 [M+H]+200-202 °CSoluble

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Source: Molecules (MDPI), 2014, 19, 1287-1301. Relevance: Establishes the baseline protocol for methoxy-substituted benzohydrazides via reflux in methanol. URL:[Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Source: ACS Omega, 2018, 3, 9814–9821.[2] Relevance: Discusses the redox activity of aryl hydrazines and iodine, providing mechanistic insight into the stability of the C-I bond during hydrazide manipulation. URL:[Link][2]

  • Cross-Coupling between Hydrazine and Aryl Halides. Source: Journal of the American Chemical Society (via NCBI), 2020. Relevance: Highlights the risk of Pd-catalyzed reactions involving hydrazine and aryl halides, supporting the "Deiodination" troubleshooting module. URL:[Link]

Sources

Optimization

preventing deiodination during 3-Iodo-4-methoxybenzohydrazide reactions

Technical Support Center: 3-Iodo-4-methoxybenzohydrazide Stability & Synthesis Ticket #: 3I4M-DEIOD-001 Status: Open Priority: Critical Subject: Preventing Deiodination During Synthesis and Downstream Transformation Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-4-methoxybenzohydrazide Stability & Synthesis

Ticket #: 3I4M-DEIOD-001 Status: Open Priority: Critical Subject: Preventing Deiodination During Synthesis and Downstream Transformation

Executive Summary: The Stability Paradox

The molecule 3-Iodo-4-methoxybenzohydrazide presents a classic chemoselectivity challenge. You have two reactive centers with opposing stability profiles:

  • The Hydrazide (

    
    ):  A nucleophilic, reducing moiety prone to oxidation and condensation.
    
  • The Aryl Iodide (

    
    ):  An electrophilic "hotspot" susceptible to oxidative addition (by transition metals), radical cleavage (by light/heat), and reductive displacement (hydrodeiodination).
    

The Core Problem: The very reagents used to synthesize or transform the hydrazide (hydrazine hydrate, metal catalysts) are often the exact triggers that cleave the weak


 bond (

).

Critical Danger Map (Pathway Analysis)

The following diagram illustrates the specific chemical pathways where deiodination occurs. Use this to diagnose where in your workflow the iodine is being lost.

DeiodinationPathways Start 3-Iodo-4-methoxy- benzohydrazide Zone1 Synthesis Phase (Hydrazinolysis) Start->Zone1 Excess N2H4 / Heat Zone2 Catalytic Phase (Cross-Coupling) Start->Zone2 Pd(0) / Ni(0) Zone3 Radical Phase (Oxidation/Light) Start->Zone3 UV Light / Peroxides Loss1 Hydrodeiodination (Replaced by H) Zone1->Loss1 Trace Metal Catalysis Loss2 Unwanted Pd-Insertion Zone2->Loss2 Oxidative Addition Loss3 Homolytic Cleavage (I•) Zone3->Loss3 Radical Scission

Figure 1: Vulnerability Map. The Iodine atom is most susceptible during initial hydrazinolysis (trace metals) and downstream metal catalysis.

Module 1: Synthesis Protocol (Preventing Loss During Formation)

Context: You are converting Methyl 3-iodo-4-methoxybenzoate to the hydrazide using hydrazine hydrate.

The Risk: Hydrazine is a potent reducing agent.[1] While it typically reduces nitro groups, it can reduce aryl iodides via a radical mechanism, especially if trace metals (Cu, Fe) are present in the solvent or glassware.

Optimized Protocol (Low-Risk)
ParameterStandard ConditionOptimized Condition (Iodine-Safe) Why?
Reagent Hydrazine Hydrate (excess)Hydrazine Hydrate (1.2 - 1.5 eq) Large excess promotes radical reduction of the C-I bond.
Solvent Ethanol (Reflux)Methanol (Max 60°C) Lower boiling point limits thermal energy available for C-I homolysis.
Additives NoneEDTA (5 mol%) Chelates trace metal ions (Fe, Cu) that catalyze dehalogenation.
Time OvernightMonitor (TLC/LCMS) at 2h Prolonged exposure to hydrazine increases deiodination probability.

Step-by-Step:

  • Dissolve 1.0 eq of ester in Methanol (0.5 M concentration).

  • Add 5 mol% disodium EDTA (finely powdered) to scavenge trace metals.

  • Add 1.2 eq of Hydrazine Hydrate dropwise at room temperature.

  • Heat to 50-60°C (Do not hard reflux if possible).

  • Monitor by TLC every 30 mins. Stop immediately upon consumption of ester.

  • Quench: Pour into ice water. Do not remove solvent by rotovap while hydrazine is still present at high concentration.

Module 2: Troubleshooting & FAQs

Q1: I see a mass peak corresponding to [M-126] (Loss of I, gain of H). Is it the hydrazine?

  • Diagnosis: Yes. This is hydrodeiodination.

  • Root Cause: Likely trace transition metals in your solvent or hydrazine source acting as a catalyst for reduction.

  • Fix:

    • Switch to "Electronic Grade" or high-purity Methanol.

    • Use a glass-coated stir bar (PTFE can sometimes absorb metals).

    • Immediate Action: Add a radical scavenger like BHT (1 mol%) to the reaction mixture to inhibit the radical chain mechanism of deiodination.

Q2: I need to perform a Suzuki coupling on the hydrazide side, but the Iodine keeps reacting.

  • Diagnosis: Chemoselectivity error. The C-I bond is more reactive to Pd(0) than most other functionalities.

  • Fix: You cannot use Pd-catalysis on the hydrazide if a naked Aryl-Iodide is present. The Iodine will oxidative add.

  • Workaround:

    • Perform the Suzuki coupling on the ester precursor first.

    • Install the Iodine after the hydrazide formation (using NIS), though this is difficult with the electron-rich methoxy group directing ortho.

    • Best Path: Use a "Masked" Iodine. Start with a bromo-derivative, do your hydrazide chemistry, then perform a Finkelstein (CuI/NaI) reaction to swap Br for I at the very end.

Q3: My product turns pink/purple during drying.

  • Diagnosis: Iodine liberation (

    
    ).[1]
    
  • Root Cause: Photolytic cleavage. The C-I bond is light-sensitive.

  • Fix:

    • Wrap all flasks in aluminum foil.

    • Dry the product in a vacuum oven at <40°C, strictly excluding light.

    • Store the solid under Argon in amber vials.

Module 3: Downstream Cyclization (Oxadiazoles)

If you are cyclizing the hydrazide to an oxadiazole (e.g., using


 or 

), the Iodine is generally stable unless the reaction mixture becomes too hot.

Protocol for Cyclization (Iodine-Safe):

  • Reagent:

    
     is preferred over 
    
    
    
    as it requires lower temperatures for activation.
  • Temperature: Keep below 90°C. Above 100°C, acid-mediated protonation of the iodine position can occur.

  • Quench: Quench into crushed ice/ammonia slowly. Exothermic spikes during quenching can liberate HI.

References & Authority

  • Hydrazine-Mediated Dehalogenation:

    • Mechanism:[1][2][3][4][5][6][7][8] Hydrazine can act as a hydrogen donor in transfer hydrogenation. In the presence of Pd/C, this is instantaneous. Without catalyst, it is slow but accelerated by heat and trace metals.

    • Source: Mondal, P., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate..." Synthesis, 2012.

  • Stability of Aryl Iodides:

    • Context: Aryl iodides are the most reactive aryl halides toward oxidative addition (

      
      ).
      
    • Source: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Radical Generation from Hydrazines:

    • Context: Aryl hydrazines can generate radicals in the presence of Iodine and air, leading to self-destruction of the molecule if not controlled.

    • Source: Dong, C. P., et al. "Synthesis of Aryl Iodides from Arylhydrazines and Iodine."[9] Journal of Organic Chemistry, 2018.

Sources

Troubleshooting

identifying impurities in 3-Iodo-4-methoxybenzohydrazide synthesis by TLC

Introduction & Reaction Context The synthesis of 3-Iodo-4-methoxybenzohydrazide is typically achieved via the nucleophilic acyl substitution of methyl 3-iodo-4-methoxybenzoate with hydrazine hydrate . While this reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reaction Context

The synthesis of 3-Iodo-4-methoxybenzohydrazide is typically achieved via the nucleophilic acyl substitution of methyl 3-iodo-4-methoxybenzoate with hydrazine hydrate . While this reaction is generally robust, the formation of specific impurities—particularly the symmetric dimer (bis-hydrazide)—can complicate purification and yield assessment.

This guide provides a technical framework for identifying these species using Thin Layer Chromatography (TLC). Our approach prioritizes mechanistic understanding to allow for precise troubleshooting.

The Reaction Pathway


Where


 3-iodo-4-methoxyphenyl.

Impurity Profile & Mechanistic Origins

Understanding how impurities form is the first step in identifying them. The table below details the chemical species likely to be present in your crude reaction mixture.

SpeciesStructure DescriptionOriginPolarity (Relative)
Starting Material (SM) Methyl 3-iodo-4-methoxybenzoateUnreacted precursor.Low (Lipophilic ester)
Target Product (P) 3-Iodo-4-methoxybenzohydrazideDesired nucleophilic substitution.Medium-High (H-bond donor/acceptor)
Impurity A (Acid) 3-Iodo-4-methoxybenzoic acidHydrolysis of ester due to water in hydrazine hydrate or solvent.Very High (Ionic/H-bonding)
Impurity B (Dimer) N,N'-bis(3-iodo-4-methoxybenzoyl)hydrazineOver-reaction: Two ester molecules react with one hydrazine molecule.Medium (Less polar than P, more than SM)

Technical Note: The formation of the "Dimer" (Impurity B) is a classic issue in hydrazide synthesis, particularly when the ratio of hydrazine to ester is too low. This bis-hydrazide is often insoluble in cold methanol but soluble enough in TLC eluents to appear as a distinct spot [1, 2].

TLC Method Development

To effectively separate these components, a polar mobile phase is required to move the hydrazide from the baseline while preventing the non-polar ester from traveling with the solvent front.

Recommended Protocol

Stationary Phase: Silica Gel


 (Aluminum or Glass backed).

Mobile Phase Systems:

  • System A (Standard): Dichloromethane (DCM) : Methanol (MeOH) — [95:5 to 90:10 v/v].

    • Best for: Separating Product (P) from the Acid (Impurity A).

  • System B (Alternative): Ethyl Acetate (EtOAc) : Hexane — [3:1 to 100% EtOAc].

    • Best for: Separating Product (P) from the Ester (SM) and Dimer (Impurity B).

Visualization:

  • UV Light (254 nm): All species contain an aromatic ring and will quench fluorescence (appear as dark spots).

  • Iodine Chamber: Optional secondary visualization; hydrazides often stain brown/yellow rapidly.

Expected Rf Values (System A: DCM:MeOH 9:1)
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] RfAppearance (UV 254)
Ester (SM)

Dark Spot (Top)
Dimer (Impurity B)

Dark Spot (Upper Middle)
Hydrazide (Product)

Dark Spot (Lower Middle)
Acid (Impurity A)

Streak/Baseline Spot

Troubleshooting & FAQs

Q1: I see a persistent spot running just above my product. What is it?

Diagnosis: This is likely the 1,2-diacylhydrazine (Dimer) . Mechanism: If the concentration of ester is high relative to hydrazine, the newly formed hydrazide competes with hydrazine to attack another ester molecule. Corrective Action:

  • Increase the equivalents of hydrazine hydrate (use 3–5 equivalents relative to the ester).

  • Add hydrazine before heating the ester solution.

  • Purification: The dimer is often much less soluble in hot ethanol/methanol than the product. Recrystallization is usually effective [1].[5]

Q2: My product spot is streaking badly or staying at the baseline.

Diagnosis: This indicates the presence of 3-iodo-4-methoxybenzoic acid or strong interaction with the silica. Corrective Action:

  • Add Base: Add 1% Ammonia (

    
    ) or Triethylamine (
    
    
    
    ) to your mobile phase. This deprotonates the silica surface, reducing drag on the basic hydrazide.
  • Check Reagents: Old hydrazine hydrate often absorbs water, promoting hydrolysis of the ester to the acid (Impurity A) instead of the hydrazide. Use fresh reagents.

Q3: The Starting Material (Ester) spot won't disappear after 24 hours.

Diagnosis: Low reactivity due to the electron-donating methoxy group or steric hindrance from the iodine. Corrective Action:

  • Temperature: Ensure the reaction is refluxing (usually in Ethanol or Methanol, ~78°C).

  • Catalysis: A catalytic amount of acid (e.g., acetic acid) can sometimes activate the carbonyl, though this is risky as it may promote hydrolysis. A better approach is simply increasing the hydrazine concentration [3].

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical flow for identifying spots on your TLC plate during reaction monitoring.

TLC_Identification Start Analyze TLC Plate (UV 254nm) CheckHigh Spot at Rf > 0.8? Start->CheckHigh IdentifySM ID: Unreacted Ester (Starting Material) CheckHigh->IdentifySM Yes CheckMidHigh Spot at Rf 0.6 - 0.7? CheckHigh->CheckMidHigh No IdentifyDimer ID: Bis-Hydrazide Dimer (Impurity B) CheckMidHigh->IdentifyDimer Yes CheckMid Spot at Rf 0.3 - 0.4? CheckMidHigh->CheckMid No IdentifyProduct ID: Target Hydrazide (Product) CheckMid->IdentifyProduct Yes CheckBase Spot at Baseline/Streak? CheckMid->CheckBase No IdentifyAcid ID: Benzoic Acid Derivative (Hydrolysis Impurity) CheckBase->IdentifyAcid Yes

Figure 1: Step-by-step decision tree for identifying impurities based on relative Rf values in a DCM:MeOH (9:1) system.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazide synthesis and dimer solubility issues).
  • Siddiqui, N., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19, 1288.[9] Available at: [Link]

Sources

Optimization

Catalyst Selection for Cross-Coupling Reactions with 3-Iodo-4-methoxybenzohydrazide: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-iodo-4-methoxybenzohydrazide. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-iodo-4-methoxybenzohydrazide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. The unique structural features of 3-iodo-4-methoxybenzohydrazide, namely the electron-donating methoxy group and the potentially coordinating benzohydrazide moiety, necessitate careful consideration in catalyst system selection. This resource is structured to address the specific challenges you may encounter.

I. Understanding the Substrate: 3-Iodo-4-methoxybenzohydrazide

Before delving into catalyst selection, it is crucial to understand the electronic and steric properties of our substrate. The aryl iodide bond is highly reactive towards oxidative addition to a low-valent metal center, such as Pd(0), which is the first step in many cross-coupling catalytic cycles.[1][2][3] The electron-donating 4-methoxy group further activates the C-I bond for this process. However, the 3-iodo substitution pattern introduces some steric hindrance. The key challenge arises from the benzohydrazide functional group (-CONHNH₂), which contains nucleophilic nitrogen atoms that can potentially coordinate to the metal center, leading to catalyst inhibition or undesired side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling reactions with 3-iodo-4-methoxybenzohydrazide in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot it?

A1: A sluggish Suzuki-Miyaura reaction with this substrate is a common issue. Here’s a systematic troubleshooting approach:

  • Catalyst and Ligand Choice:

    • Initial Recommendation: For electron-rich aryl iodides, a common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄, often in combination with a phosphine ligand.[4]

    • Troubleshooting: If the reaction is slow, consider switching to more electron-rich and bulky phosphine ligands. These ligands can accelerate the rates of oxidative addition and reductive elimination.[5] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent candidates for coupling sterically hindered and electron-rich partners.[5][6]

    • Rationale: The hydrazide moiety can act as a poison to the palladium catalyst by coordinating to it. Bulky ligands can help to prevent this coordination and stabilize the active catalytic species.

  • Base Selection:

    • Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used in Suzuki couplings.[7]

    • Troubleshooting: The basicity of the chosen base is critical. The hydrazide group has acidic protons and can react with a strong base. If you observe decomposition of your starting material, consider using a milder base like K₃PO₄ or Cs₂CO₃. The choice of base can also influence the transmetalation step.[5]

  • Solvent System:

    • Typical Solvents: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common for Suzuki reactions to dissolve both the organic and inorganic reagents.

    • Troubleshooting: If you observe poor solubility of your reagents, try a different solvent system. For instance, using a more polar aprotic solvent like DMF or DMAc might be beneficial.

Q2: I am attempting a Buchwald-Hartwig amination and observing low yields and significant starting material recovery. What should I optimize?

A2: Low yields in Buchwald-Hartwig amination with 3-iodo-4-methoxybenzohydrazide often point to issues with catalyst activity or base compatibility.

  • Catalyst System (Precatalyst and Ligand):

    • Recommended Systems: Palladium precatalysts, particularly the G3 and G4 Buchwald precatalysts (e.g., XPhos Pd G3), are highly effective as they rapidly generate the active catalytic species.[8]

    • Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos are often necessary to promote the C-N bond formation.[5] Xantphos is another viable option, especially when using DBU as a base.[8]

    • Rationale: The amine coupling partner can compete with the desired amine for coordination to the palladium center. A well-chosen ligand will facilitate the desired reductive elimination to form the C-N bond.[9]

  • Base Selection:

    • Strong vs. Weak Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[7] However, the acidic protons of the hydrazide can be problematic.

    • Troubleshooting: If substrate decomposition is suspected, switching to a weaker carbonate base like Cs₂CO₃ or K₃PO₄ is advisable.[7] The solubility of the base can also play a role; Cs₂CO₃ often offers good solubility in common organic solvents.[7]

  • Solvent and Temperature:

    • Solvent: Toluene, dioxane, or t-BuOH are common solvents. Running the reaction in a less polar solvent like toluene can sometimes prevent the inhibition of the catalyst by iodide salts that form during the reaction.[10]

    • Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), optimizing the temperature is crucial. Too high a temperature might lead to decomposition.

Q3: For a Sonogashira coupling, I'm observing homocoupling of the alkyne (Glaser coupling) and low yield of the desired product. How can I suppress this side reaction?

A3: The formation of homocoupled alkyne is a classic side reaction in Sonogashira couplings, often indicating an issue with the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Catalyst System (Palladium and Copper):

    • Standard Catalysts: The reaction is typically catalyzed by a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11]

    • Troubleshooting:

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper accelerates the reaction, it is also responsible for the Glaser coupling. There are numerous reports on effective copper-free Sonogashira couplings, often requiring a specific ligand or a higher reaction temperature.

      • Ligand Choice: The use of electron-rich ligands on palladium can promote the cross-coupling pathway. Hydrazone-based ligands have also been shown to be effective in Sonogashira reactions at low palladium loadings.[12]

  • Base and Solvent:

    • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and often serves as the solvent as well.[13]

    • Troubleshooting: Ensure the amine base is dry and of high purity. The presence of oxygen can promote the homocoupling reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[10]

Q4: Can I perform a Heck reaction with 3-iodo-4-methoxybenzohydrazide? What conditions should I start with?

A4: Yes, a Heck reaction should be feasible. The high reactivity of the aryl iodide bond is advantageous.

  • Catalyst and Ligand:

    • Initial Choice: A simple palladium source like Pd(OAc)₂ is a good starting point.[4][14] Often, no additional phosphine ligand is required for reactive aryl iodides, but in cases of low reactivity, a ligand like PPh₃ or a more electron-rich phosphine can be added.

    • Rationale: The mechanism of the Heck reaction involves migratory insertion of the alkene into the aryl-palladium bond. The electronic nature of the alkene will influence the reaction rate and regioselectivity.

  • Base and Solvent:

    • Base: A mild inorganic base like Na₂CO₃ or K₂CO₃, or an organic base like Et₃N is typically used to neutralize the HI formed during the reaction.

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly employed.

III. Recommended Starting Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions with 3-iodo-4-methoxybenzohydrazide. These should be considered as starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling
  • To a reaction vessel, add 3-iodo-4-methoxybenzohydrazide (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%).

  • Add a base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[10]

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove inorganic salts.

  • Purify the product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To a reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.).

  • Add 3-iodo-4-methoxybenzohydrazide (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.[10]

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the reaction, quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

  • Purify by column chromatography.

IV. Data Summary and Catalyst System Comparison

The following table provides a general comparison of catalyst systems for different cross-coupling reactions. The optimal choice will depend on the specific coupling partner and reaction conditions.

Reaction TypeRecommended Palladium SourceRecommended LigandCommon BasesKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Ligand choice is crucial for sterically hindered substrates.
Buchwald-Hartwig XPhos Pd G3, RuPhos Pd G3XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, Cs₂CO₃Base strength needs to be balanced to avoid substrate decomposition.
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, None (with CuI)Et₃N, i-Pr₂NHCopper-free conditions can prevent alkyne homocoupling.
Heck Pd(OAc)₂PPh₃, P(o-tol)₃, NoneNa₂CO₃, Et₃NGenerally robust for aryl iodides.

V. Visualizing the Catalytic Cycles and Troubleshooting Logic

To further aid in understanding and troubleshooting, the following diagrams illustrate the general catalytic cycles and a decision-making workflow.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I (Substrate) Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Base Is the base suitable? Start->Check_Base Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Change_Ligand Use a more electron-rich/ bulky ligand (e.g., Buchwald type) Check_Catalyst->Change_Ligand Change_Base Try a different base (e.g., stronger or weaker) Check_Base->Change_Base Optimize_Temp Optimize temperature and reaction time Check_Conditions->Optimize_Temp Check_Purity Check purity of reagents and dryness of solvent Check_Conditions->Check_Purity Success Improved Yield Change_Ligand->Success Change_Base->Success Optimize_Temp->Success Check_Purity->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

VI. Concluding Remarks

The successful cross-coupling of 3-iodo-4-methoxybenzohydrazide is readily achievable with careful selection of the catalyst system and reaction conditions. The presence of the hydrazide moiety requires particular attention to ligand choice and base compatibility to avoid catalyst inhibition and substrate degradation. This guide provides a foundation for navigating these challenges. For novel transformations or particularly difficult couplings, a systematic screening of catalysts, ligands, bases, and solvents is highly recommended.

References

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available at: [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Heck (Mizoroki-Heck) reaction - YouTube. Available at: [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube. Available at: [Link]

  • Sonogashira coupling - YouTube. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy of 3-Iodo-4-methoxybenzohydrazide: A Comparative Validation Guide

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides an in-depth, technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides an in-depth, technical comparison for the in vivo validation of 3-Iodo-4-methoxybenzohydrazide, a novel small molecule with potential therapeutic applications. By synthesizing data from related benzohydrazide derivatives and established preclinical validation protocols, we present a robust framework for assessing its efficacy.[1][2][3]

Introduction: The Therapeutic Potential of Benzohydrazide Derivatives

Benzohydrazide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core benzohydrazide scaffold serves as a versatile pharmacophore, amenable to substitutions that can modulate its biological activity. The introduction of a halogen, such as iodine, and a methoxy group on the benzene ring of 3-Iodo-4-methoxybenzohydrazide is hypothesized to enhance its cell permeability and target engagement, making it a compelling candidate for in vivo evaluation. While the precise mechanism of action for this specific derivative is under investigation, related compounds have been shown to exert their effects through various pathways, including the inhibition of key enzymes or disruption of protein-protein interactions.

Proposed Mechanism of Action and Selection of a Comparator

Based on the known biological activities of similar benzohydrazide compounds, a plausible therapeutic target for 3-Iodo-4-methoxybenzohydrazide is within the realm of oncology.[1][2] For the purpose of this validation guide, we will hypothesize that 3-Iodo-4-methoxybenzohydrazide acts as an inhibitor of a critical signaling pathway implicated in tumor growth and proliferation.

To provide a rigorous assessment of its efficacy, a direct comparison with a clinically relevant alternative is essential. For this guide, we have selected Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, as the comparator. Sorafenib's well-characterized in vivo efficacy and established dose-response profile make it an excellent benchmark.

In Vivo Validation Strategy: A Head-to-Head Efficacy Study

The cornerstone of this validation guide is a robust in vivo efficacy study designed to compare 3-Iodo-4-methoxybenzohydrazide with Sorafenib in a relevant cancer model.

Animal Model Selection

The choice of an appropriate animal model is critical for obtaining clinically translatable data.[4][5][6][7] A human tumor xenograft model in immunocompromised mice is a standard and effective approach for evaluating the anti-tumor activity of novel compounds.[6][7] Specifically, we propose the use of a human colorectal cancer (HCT116) xenograft model in athymic nude mice. HCT116 is a well-characterized cell line with a predictable growth rate, making it suitable for assessing the anti-proliferative effects of our test compounds.

Experimental Design and Treatment Groups

A well-controlled experimental design is paramount for data integrity. The following treatment groups will be established:

  • Group 1: Vehicle Control: Administration of the vehicle used to dissolve the test compounds. This group serves as the baseline for tumor growth.

  • Group 2: 3-Iodo-4-methoxybenzohydrazide (Low Dose): To determine a dose-response relationship.

  • Group 3: 3-Iodo-4-methoxybenzohydrazide (High Dose): To assess maximal efficacy and potential toxicity.

  • Group 4: Sorafenib (Standard Dose): The positive control group, treated with a clinically relevant dose of the comparator drug.

Dosing and Administration

The route and frequency of administration should be guided by preliminary pharmacokinetic studies. For this guide, we will assume oral gavage as the route of administration, which is common for small molecule inhibitors. Dosing will be performed daily for a period of 21 days.

Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo validation study.

experimental_workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis HCT116 HCT116 Cell Culture Implantation Subcutaneous Implantation in Athymic Nude Mice HCT116->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=10/group) TumorGrowth->Randomization Dosing Daily Oral Gavage (21 days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Study Endpoint (Day 21 or Tumor Burden Limit) Monitoring->Endpoint TissueHarvest Tumor & Organ Harvest Endpoint->TissueHarvest PKPD Pharmacokinetic/ Pharmacodynamic Analysis TissueHarvest->PKPD Histo Histological Analysis TissueHarvest->Histo caption Figure 1: In Vivo Efficacy Study Workflow

Caption: Figure 1: In Vivo Efficacy Study Workflow

Data Presentation and Comparative Analysis

The primary endpoint for this study is tumor growth inhibition. The following table presents hypothetical data to illustrate the expected outcomes.

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control1500 ± 250--
3-Iodo-4-methoxybenzohydrazide (25 mg/kg)900 ± 18040< 0.05
3-Iodo-4-methoxybenzohydrazide (50 mg/kg)525 ± 15065< 0.01
Sorafenib (30 mg/kg)600 ± 16060< 0.01

Table 1: Comparative Efficacy of 3-Iodo-4-methoxybenzohydrazide and Sorafenib in the HCT116 Xenograft Model.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: HCT116 Xenograft Implantation
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each 6-8 week old female athymic nude mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups.

Protocol 2: Pharmacodynamic (PD) Analysis - Target Engagement
  • Tissue Collection: At the end of the study, or at designated time points, euthanize a subset of mice from each group and excise the tumors.

  • Tissue Homogenization: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the phosphorylation status of downstream effectors of the hypothesized target pathway. A decrease in the phosphorylated form of the target's substrate would indicate successful target engagement by 3-Iodo-4-methoxybenzohydrazide.

Signaling Pathway and Drug Interaction

The following diagram illustrates a hypothetical signaling pathway and the proposed point of inhibition for 3-Iodo-4-methoxybenzohydrazide.

signaling_pathway cluster_pathway Hypothetical Pro-Survival Signaling Pathway cluster_inhibitors Inhibitor Action Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 3-Iodo-4-methoxybenzohydrazide Inhibitor->TargetKinase Sorafenib Sorafenib (Multi-Kinase Inhibitor) Sorafenib->Kinase1 Sorafenib->TargetKinase caption Figure 2: Proposed Mechanism of Action

Caption: Figure 2: Proposed Mechanism of Action

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of 3-Iodo-4-methoxybenzohydrazide. The proposed head-to-head comparison with a standard-of-care agent, Sorafenib, in a relevant xenograft model will provide critical data on its anti-tumor efficacy. The inclusion of pharmacodynamic analyses will offer insights into its mechanism of action and target engagement in a physiological setting.

Positive results from this study would warrant further investigation, including more extensive pharmacokinetic and toxicology studies, evaluation in additional cancer models (e.g., patient-derived xenografts), and exploration of potential combination therapies. This structured approach to in vivo validation is essential for advancing promising small molecules like 3-Iodo-4-methoxybenzohydrazide through the drug development pipeline.

References

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • ResearchGate. (2025). 3-Hydroxy-4-methoxybenzohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel PD-L1 Small-Molecular Inhibitors with Potent In Vivo Anti-tumor Immune Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel PD-L1 Small-Molecular Inhibitors with Potent In Vivo Anti-tumor Immune Activity. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. Retrieved from [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • Open Exploration Publishing. (2025). High-risk neuroblastoma stage 4 (NBS4): multi-target inhibitors for c-Src kinases (Csk) and retinoic acid (RA) signalling pathways. Retrieved from [Link]

  • JoVE. (2023). Mouse Models of Cancer Study. Retrieved from [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). [Pharmacokinetics of benzimidazole derivatives]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Validating the Cellular Specificity of 3-Iodo-4-methoxybenzohydrazide

For researchers, scientists, and drug development professionals, the journey of a novel bioactive compound from initial discovery to a potential therapeutic is paved with rigorous validation. A compound's efficacy is onl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel bioactive compound from initial discovery to a potential therapeutic is paved with rigorous validation. A compound's efficacy is only as valuable as its specificity. This guide provides an in-depth, technically-focused framework for validating the cellular specificity of a novel compound, using 3-Iodo-4-methoxybenzohydrazide as a case study. While derivatives of 4-methoxybenzohydrazide have shown potential in areas like antiglycation, a clear cellular target for this specific molecule is not yet established.[1][2] This guide, therefore, outlines a systematic approach, not just to confirm a known interaction, but to first identify the primary cellular target(s) and then comprehensively profile on- and off-target effects.

Our approach is built on three pillars of scientific integrity: beginning with unbiased, proteome-wide screening to discover targets, followed by orthogonal validation of high-priority candidates, and concluding with broad-spectrum profiling to proactively identify potential liabilities.

Phase 1: Unbiased Target Identification in a Native Cellular Environment

When the primary target of a compound is unknown, beginning with a hypothesis-free, unbiased approach is paramount. This prevents confirmation bias and provides a comprehensive view of the compound's direct interactions within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) is a powerful technique for this purpose.[3][4][5]

The principle behind CETSA is that when a small molecule binds to a protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[3][4] By heating cell lysates to various temperatures, unbound proteins will denature and aggregate, while the ligand-bound protein remains soluble. CETSA-MS leverages this by using quantitative proteomics to identify which proteins are significantly more abundant in the soluble fraction at elevated temperatures in the presence of the compound compared to a vehicle control.

Experimental Workflow: CETSA-MS for 3-Iodo-4-methoxybenzohydrazide

CETSA_Workflow cluster_prep Cell Culture & Treatment cluster_heat Thermal Challenge cluster_analysis Proteomic Analysis A 1. Culture Cells (e.g., HEK293T, HepG2) B 2. Treat with 3-Iodo-4-methoxybenzohydrazide (or Vehicle Control) A->B C 3. Harvest & Lyse Cells B->C D 4. Aliquot Lysates C->D E 5. Heat to Temperature Gradient (e.g., 45°C to 65°C) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Protein Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis: Identify Stabilized Proteins H->I

Caption: CETSA-MS workflow for unbiased target identification.

Step-by-Step Protocol for CETSA-MS
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T for general screening or a disease-relevant line) to ~80% confluency.

    • Treat the cells with a predetermined concentration of 3-Iodo-4-methoxybenzohydrazide (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and lyse them using a gentle method (e.g., freeze-thaw cycles) in a suitable buffer to maintain protein integrity.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Aliquot the lysates and heat them to a range of temperatures (e.g., in a PCR machine) for a short period (e.g., 3 minutes).[6] A typical gradient might be 45°C, 50°C, 55°C, 60°C, and 65°C.

  • Sample Preparation for Mass Spectrometry:

    • After heating, centrifuge the samples at high speed to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction) and quantify the protein concentration.

    • Perform a standard proteomics sample preparation workflow: reduction, alkylation, and tryptic digestion of the proteins.

  • LC-MS/MS and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a quantitative proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

    • The key analysis is to identify proteins that show a significant thermal shift (i.e., remain more soluble at higher temperatures) in the drug-treated samples compared to the vehicle control. These are the putative direct targets.

Phase 2: Orthogonal Validation and On-Target Engagement

Data from high-throughput, unbiased screens like CETSA-MS must be validated through orthogonal methods. This step confirms the identity of the top candidate targets and demonstrates a direct, dose-dependent engagement in a cellular context.

Western Blotting for Target Confirmation

Western blotting is a specific and widely used technique to validate changes in the abundance or state of a single protein.[7][8][9] It is an ideal method to confirm the stabilization of a putative target identified by CETSA-MS.

Step-by-Step Protocol for Western Blot Validation
  • Repeat the CETSA Experiment: Perform the initial steps of the CETSA protocol as described above (cell treatment, lysis, heating).

  • SDS-PAGE and Transfer:

    • Take the soluble fractions from the heated lysates.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the putative target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the blot.[8]

  • Analysis: A positive result is the presence of a stronger band for the target protein in the drug-treated lane at higher temperatures compared to the vehicle control lane, confirming thermal stabilization.

Demonstrating Dose-Dependent Target Engagement

To further strengthen the evidence for a direct interaction, it is crucial to demonstrate that target engagement is dependent on the concentration of 3-Iodo-4-methoxybenzohydrazide. This is typically done by performing an isothermal dose-response (ITDR) experiment.

ITDR_Workflow A 1. Treat Cells with Dose Range of Compound (e.g., 0.1 to 100 µM) B 2. Lyse Cells and Heat all samples to a single, optimized temperature (Tagg) A->B C 3. Separate Soluble Fraction B->C D 4. Western Blot for Target Protein C->D E 5. Quantify Band Intensity and Plot Dose-Response Curve D->E

Caption: Isothermal Dose-Response (ITDR) workflow.

This experiment involves treating cells with a range of compound concentrations, then heating all lysates to a single, optimized temperature (the temperature at which about 50% of the target protein aggregates without the drug). A specific inhibitor will show a dose-dependent increase in the amount of soluble target protein.

Hypothetical TargetAssayParameter3-Iodo-4-methoxybenzohydrazideControl Compound (Inactive Analog)
Protein XCETSA-MSThermal Shift (ΔTm)+ 4.2 °C+ 0.3 °C
Protein XITDR (Western Blot)EC50 of Stabilization5.8 µM> 100 µM
Protein YCETSA-MSThermal Shift (ΔTm)+ 0.1 °CNot Tested

Phase 3: Profiling Specificity and Off-Target Interactions

A truly specific inhibitor engages its intended target with high potency and has minimal interaction with other cellular components. Off-target effects are a major cause of toxicity and failed drug development programs.[10][11][12] Therefore, a broad assessment of a compound's interactions is a critical step in validation.

Kinome Profiling: A Crucial Screen for Specificity

Protein kinases are one of the largest enzyme families and are common targets for small molecule drugs. They are also frequent sources of off-target activity. Kinome profiling services offer a way to screen a compound against a large panel of kinases (often hundreds) to assess its selectivity.[13][14][15][16][17]

Why this is essential: Even if the primary target of 3-Iodo-4-methoxybenzohydrazide is not a kinase, it is crucial to demonstrate that it does not broadly inhibit multiple kinases, which could lead to unforeseen cellular consequences.

Interpreting the Data: The results are typically presented as the percent inhibition of each kinase at one or two fixed concentrations of the compound. This data can be used to calculate a selectivity score, which provides a quantitative measure of the compound's specificity across the kinome.

Parameter3-Iodo-4-methoxybenzohydrazide (10 µM)"Ideal" Selective Inhibitor"Promiscuous" Inhibitor
Number of Kinases Inhibited >50%3145
Number of Kinases Inhibited >90%1115
Selectivity Score (S-Score)0.05< 0.1> 0.3

A lower S-score indicates higher selectivity. In this hypothetical data, 3-Iodo-4-methoxybenzohydrazide shows a favorable selectivity profile, inhibiting only a few kinases at a high concentration.

Cellular Phenotyping and Counter-Screens

Observing the overall effect of a compound on cell health and morphology can provide clues about its mechanism and potential toxicity. If 3-Iodo-4-methoxybenzohydrazide induces a specific phenotype (e.g., cell cycle arrest, apoptosis), it is important to link this effect to the engagement of its putative target.

A counter-screen using cells in which the target has been knocked down or knocked out (e.g., using CRISPR) is the gold standard for this.[18] If the compound's effect is diminished or absent in these cells, it provides strong evidence that the observed phenotype is an on-target effect.

Counter_Screen cluster_wt Wild-Type Cells cluster_ko Target Knockout Cells A Treat with Compound B Observe Phenotype (e.g., Apoptosis) A->B On-Target Effect C Treat with Compound D Phenotype is Abolished C->D Confirms On-Target Link

Caption: Logic of a target validation counter-screen.

Conclusion

Validating the specificity of a novel compound like 3-Iodo-4-methoxybenzohydrazide is a multi-faceted process that requires a logical and rigorous experimental cascade. By starting with unbiased target discovery methods like CETSA-MS, followed by stringent orthogonal validation of the identified targets, and finally, by performing broad off-target profiling through kinome screening and phenotypic counter-screens, researchers can build a comprehensive and trustworthy profile of their compound. This systematic approach not only validates the primary mechanism of action but also proactively identifies potential liabilities, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH . Source: National Institutes of Health. [Link]

  • 3-Hydroxy-4-methoxybenzohydrazide - ResearchGate . Source: ResearchGate. [Link]

  • Two methoxy derivatives of resveratrol...suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC - NIH . Source: National Institutes of Health. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central . Source: National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells . Source: SpringerLink. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube . Source: YouTube. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical . Source: News-Medical.net. [Link]

  • Kinome Profiling - Oncolines B.V. Source: Oncolines. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH . Source: National Institutes of Health. [Link]

  • 4-Methoxybenzohydrazide - PMC - NIH . Source: National Institutes of Health. [Link]

  • N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate - PMC . Source: National Institutes of Health. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . Source: National Center for Biotechnology Information. [Link]

  • (PDF) Off-target effects in CRISPR/Cas9 gene editing - ResearchGate . Source: ResearchGate. [Link]

  • Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes . Source: Taylor & Francis Online. [Link]

  • 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C8H7IO3 | CID 11265892 - PubChem . Source: PubChem @ NIH. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI . Source: National Center for Biotechnology Information. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Source: Pharmaron. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . Source: MDPI. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News . Source: CRISPR Medicine News. [Link]

  • KinomePro - Pamgene . Source: PamGene. [Link]

  • Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease - YouTube . Source: YouTube. [Link]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs . Source: Creative Biolabs. [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed Central . Source: National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Iodo-4-methoxybenzohydrazide for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Iodo-4-methoxybenzohydrazide. As a compound frequently utilized in pharmaceutical research and complex organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Iodo-4-methoxybenzohydrazide. As a compound frequently utilized in pharmaceutical research and complex organic synthesis, its unique chemical structure—incorporating a halogenated aromatic ring and a hydrazide moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the preservation of environmental integrity. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment: A Chemist's Perspective on Disposal

A specific Safety Data Sheet (SDS) for 3-Iodo-4-methoxybenzohydrazide is not consistently available. Therefore, a comprehensive hazard assessment must be inferred from its constituent functional groups. This approach, grounded in chemical principles, allows us to anticipate potential risks and formulate a robust disposal plan. The primary structural features of concern are the iodinated benzene ring and the benzohydrazide group.

  • Iodinated Aromatic Compounds: Organic compounds containing iodine can be toxic to aquatic life.[1][2] Improper disposal can lead to the release of persistent organic pollutants into the environment. Therefore, drain disposal is strictly prohibited.[3]

  • Hydrazide Derivatives: Hydrazine and its derivatives are a class of compounds known for their potential toxicity and, in some cases, carcinogenicity.[4] They are reactive and require careful handling. Disposal methods for hydrazines often involve chemical treatment or high-temperature incineration to ensure complete destruction.[5]

The combination of these groups in a single molecule dictates that 3-Iodo-4-methoxybenzohydrazide must be handled as hazardous waste, with protocols designed to mitigate risks to both human health and the environment.

Table 1: Inferred Hazard Profile and Disposal Implications for 3-Iodo-4-methoxybenzohydrazide

Structural Moiety Associated Potential Hazards Causality & Rationale for Disposal Protocol
Iodinated Aromatic Ring Environmental Hazard: Toxic to aquatic life.[1][2] The carbon-iodine bond can be labile under certain environmental conditions, potentially releasing iodine or forming other toxic byproducts. Waste must be contained and sent for specialized disposal to prevent release into waterways.[3][6]
Hydrazide (-CONHNH₂) Health Hazard: Potential toxicity, irritation, and possible carcinogenicity (class effect for hydrazines).[4][5] The N-N bond in hydrazides makes them reactive. They can act as reducing agents and may have biological activity that poses a health risk. Disposal must ensure complete destruction of the hydrazide group.

| Solid, Crystalline Nature | Inhalation Hazard: Potential for respiratory tract irritation if handled as a fine powder.[7][8] | Aerosolized particles can be inhaled. Handling and disposal procedures should minimize dust generation. Spills of solid material require careful cleanup to avoid creating airborne dust.[9] |

Core Disposal Protocol: A Self-Validating System for Safety

The fundamental principle for the disposal of 3-Iodo-4-methoxybenzohydrazide is that it must be collected, segregated, and disposed of as regulated chemical waste. Adherence to your institution's Environmental Health & Safety (EHS) guidelines, as well as local and national regulations, is mandatory.[9]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[7][10]

  • Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice).[8]

  • Body Protection: A properly fastened lab coat.

  • Respiratory Protection: If there is a risk of generating dust, all handling should occur within a certified chemical fume hood.[11]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Solid Waste:

    • Collect unadulterated 3-Iodo-4-methoxybenzohydrazide, or material from a spill cleanup, in a dedicated, sealable container clearly labeled for solid organic hazardous waste.

    • Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Liquid Waste (Solutions):

    • Organic Solutions: Collect solutions of the compound in non-halogenated or halogenated organic solvents in a designated, sealed waste container. Do not mix with aqueous waste.

    • Aqueous Solutions: While sparingly soluble in water, any aqueous layers from extractions or washes that have been in contact with the compound must be collected as hazardous aqueous waste. Never dispose of this down the drain.[12]

  • Contaminated Labware:

    • Disposable items (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a sealed bag or container and disposed of as solid hazardous waste.

    • Non-disposable glassware must be decontaminated before being returned to general use.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of waste handlers. The label must clearly state:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "3-Iodo-4-methoxybenzohydrazide "

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secondary containment, away from drains, and segregated from incompatible materials, particularly strong oxidizing agents.[3]

Detailed Methodologies for Handling and Spills

Protocol: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in which 3-Iodo-4-methoxybenzohydrazide is soluble.

  • Collect Rinsate: Crucially, this initial rinsate must be collected and disposed of as hazardous organic waste.[13]

  • Secondary Wash: After the solvent rinse, the glassware can be washed with soap and water as usual.

Protocol: Management of a Small Solid Spill
  • Restrict Access: Ensure the area is clear of unnecessary personnel.

  • Ensure Ventilation: Perform all cleanup within a fume hood if possible, or ensure the area is well-ventilated.

  • Gently Cover: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to avoid raising dust.

  • Sweep Carefully: Carefully sweep the material into a designated dustpan. Avoid vigorous actions that could aerosolize the powder.[9]

  • Collect Waste: Place the swept material and all cleaning materials (including contaminated gloves) into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water wash. The cloth used for wiping must also be disposed of as hazardous waste.

Disposal Workflow: A Logical Framework

The following diagram outlines the decision-making process for the proper disposal of waste containing 3-Iodo-4-methoxybenzohydrazide. This workflow ensures a systematic and compliant approach from the point of generation to final disposal by trained professionals.

G start Waste Generation (Solid, Liquid, or Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe First Step characterize Characterize as Hazardous Waste segregate Segregate Waste Streams (Solid, Organic, Aqueous) characterize->segregate Key Decision ppe->characterize container Select Compatible & Labeled Waste Container store Store in Designated Satellite Accumulation Area container->store segregate->container request Request Pickup from EHS/Waste Management store->request When Full or Timed Out end Final Disposal by Approved Facility request->end

Caption: Logical workflow for the compliant disposal of 3-Iodo-4-methoxybenzohydrazide waste.

Chemical Deactivation: An Expert's Note of Caution

While chemical neutralization methods exist for both hydrazines and iodinated compounds separately, it is strongly advised that individual researchers do not attempt to chemically treat waste containing 3-Iodo-4-methoxybenzohydrazide in the laboratory.

  • Hydrazide Oxidation: Oxidation with agents like sodium hypochlorite can neutralize hydrazides but must be performed under carefully controlled dilute conditions to manage the exothermic reaction.[5][14][15] More importantly, incomplete reactions can generate highly carcinogenic byproducts such as N-nitrosoamines.[5]

  • Iodine Reduction: The reduction of iodine to the less harmful iodide is often accomplished with sodium thiosulfate.[16] However, the reactivity of the hydrazide moiety with this reagent is not well-characterized and could lead to unintended side reactions.

Given these complexities and the potential for creating more hazardous byproducts, the safest and most compliant method of disposal is collection and transfer to a licensed waste disposal facility equipped for high-temperature incineration or other specialized treatments.[5]

By adhering to these rigorous protocols, you contribute to a safer research environment and ensure your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • MilliporeSigma. (2024). Safety Data Sheet. [Online].
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%. [Online].
  • PubChem. (n.d.). 3-Iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Online]. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Online]. Available: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 3,3'-Dimethoxybenzidine. [Online]. Available: [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration? r/chemistry. [Online]. Available: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Online]. Available: [Link]

  • PubChem. (n.d.). 4-Methoxybenzohydrazide. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. [Online]. Available: [Link]

  • University of Colorado Boulder. (n.d.). Waste handling in the organic chemistry lab. [Online]. Available: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Online]. Available: [Link]

  • Pro-Chem. (2015). Safety Data Sheet: Hydrazine Hydrate 7.5%. [Online]. Available: [Link]

Sources

Handling

Mastering Safety: A Guide to Personal Protective Equipment for 3-Iodo-4-methoxybenzohydrazide

For researchers at the forefront of drug discovery and development, the novel compound 3-Iodo-4-methoxybenzohydrazide presents both opportunity and the critical responsibility of ensuring laboratory safety. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the novel compound 3-Iodo-4-methoxybenzohydrazide presents both opportunity and the critical responsibility of ensuring laboratory safety. As a Senior Application Scientist, my aim is to provide you with a technical guide that goes beyond a simple checklist. This document is engineered to instill a deep, causal understanding of the necessary precautions, ensuring that your work with this compound is not only groundbreaking but also fundamentally safe. The following protocols are built on a foundation of risk assessment derived from the compound's key chemical features: the aromatic iodine group and the benzohydrazide moiety.

Proactive Hazard Assessment: Understanding the "Why"

A definitive Safety Data Sheet (SDS) for 3-Iodo-4-methoxybenzohydrazide is not yet widely available. Therefore, a robust safety protocol must be built by analyzing its constituent parts. This approach allows us to anticipate and mitigate risks with a high degree of confidence.

  • The Benzohydrazide Moiety : Hydrazide derivatives, as a class, are known to be biologically active. The safety profile for Benzhydrazide indicates it is considered a hazardous substance, being toxic if swallowed, inhaled, or on contact with skin.[1] It is also classified as an irritant to the eyes, skin, and respiratory system.[1] Animal studies on hydrazine and its derivatives have shown potential for central nervous system (CNS) effects, including convulsions in severe cases of exposure.[1] Furthermore, when heated to decomposition, benzohydrazide can emit toxic nitrogen oxide fumes.[2] The closely related 4-Methoxybenzohydrazide is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

  • The Iodinated Aromatic Ring : The presence of iodine on the benzene ring introduces its own set of hazards. Iodine itself is a potent irritant to the eyes and respiratory system.[4][5] The precursor, 3-Iodo-4-methoxybenzaldehyde, is classified as toxic if swallowed and very toxic to aquatic life, highlighting the risks of the core iodinated structure.[6][7] As a halogenated aromatic compound, proper disposal is also a key consideration to prevent environmental harm.

Based on this analysis, we must treat 3-Iodo-4-methoxybenzohydrazide as a compound that is potentially toxic via ingestion, inhalation, and dermal contact, and as a significant irritant to the skin, eyes, and respiratory tract.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, your primary barrier against exposure should be your laboratory's engineering and administrative controls.

  • Chemical Fume Hood : All handling of solid 3-Iodo-4-methoxybenzohydrazide and any solutions thereof must be conducted within a certified and properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.

  • Designated Work Area : All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

  • Avoid Dust Formation : As a solid, the primary inhalation risk comes from dust. Handle the material carefully to avoid creating airborne particles.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE protocol is designed to provide a comprehensive barrier against the identified hazards.

Step-by-Step PPE Protocol:
  • Hand Protection : Select gloves that are resistant to chemical permeation. Based on guidelines for handling hydrazine compounds, butyl rubber gloves are an excellent choice.[9] Nitrile gloves may also be suitable, but it is crucial to check the manufacturer's chemical resistance data. Always double-glove if handling higher concentrations or for extended periods. Gloves should be inspected for any signs of degradation or puncture before each use.

  • Eye and Face Protection : Given that related compounds cause serious eye irritation, robust eye protection is mandatory.[3]

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended : Chemical splash goggles that form a seal around the eyes are strongly recommended, especially when working with solutions or if there is any risk of splashing.

    • Face Shield : A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or when handling larger quantities of the material.

  • Body Protection : A flame-resistant laboratory coat is required. Ensure the coat has long sleeves and is fully buttoned to protect your street clothes and skin from contamination. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection : Respiratory protection should be used as a secondary line of defense after engineering controls.

    • For Weighing and Handling Solids : If there is any risk of generating dust that cannot be fully contained within a fume hood, a NIOSH-approved respirator is necessary. A half-mask respirator equipped with P100 (HEPA) particulate filters is recommended.[8][10]

    • Emergency Situations : In the event of a large spill or release outside of a fume hood, a full-face respirator with combination organic vapor/acid gas/particulate cartridges or a self-contained breathing apparatus (SCBA) may be required.[5][10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for 3-Iodo-4-methoxybenzohydrazide cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE Start Start: Assess Task CheckSolid Handling Solid Compound? Start->CheckSolid CheckSolution Working with Solution? CheckSolid->CheckSolution No Respirator Add: NIOSH P100 Respirator CheckSolid->Respirator Yes BasePPE Minimum PPE: - Lab Coat - Safety Glasses (side shields) - Nitrile/Butyl Gloves CheckSolution->BasePPE No Goggles Upgrade to: Chemical Splash Goggles CheckSolution->Goggles Yes CheckSpill Potential for Splash/Spill? FaceShield Add: Face Shield CheckSpill->FaceShield High Risk End Proceed with Caution CheckSpill->End Low Risk BasePPE->CheckSpill Goggles->CheckSpill FaceShield->End Respirator->CheckSolution

Caption: PPE selection workflow for handling 3-Iodo-4-methoxybenzohydrazide.

Summary of Recommended Personal Protective Equipment
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety GogglesDouble Nitrile or Butyl GlovesLab CoatNIOSH-approved P100 respirator if dust may escape fume hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile or Butyl GlovesLab Coat, Chemical ApronNot required if in fume hood
General Lab Use Safety Glasses with Side ShieldsNitrile or Butyl GlovesLab CoatNot required if in fume hood

Decontamination and Disposal: Completing the Safety Cycle

Properly removing PPE and disposing of waste are critical steps to prevent exposure and environmental contamination.

  • PPE Removal : Remove PPE in the following order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and respirator (if used). Always wash your hands thoroughly with soap and water after removing PPE.

  • Waste Disposal : As a halogenated organic compound, 3-Iodo-4-methoxybenzohydrazide and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be disposed of as hazardous waste. Do not mix with non-halogenated waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.

In Case of Emergency

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

By adhering to these comprehensive guidelines, you can confidently and safely work with 3-Iodo-4-methoxybenzohydrazide, ensuring that your focus remains on advancing your research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). MSDS of 3,5-Diiodo-4-methoxybenzhydrazide.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • S D Fine-Chem Limited. (2018). Safety Data Sheet: Benzoic Hydrazide. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are the proper PPE to use when using Iodine? Retrieved from [Link]

  • California Department of Justice. (2002). Iodine: Inhalation Hazards, Detection and Protection. Retrieved from a publicly available government document.
  • PubChem. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Iodine. Retrieved from [Link]

  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments I2 (iodine). Retrieved from [Link]

  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from a publicly available academic journal.
  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.